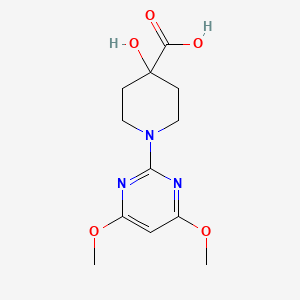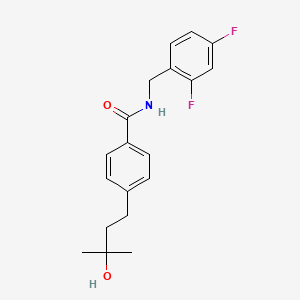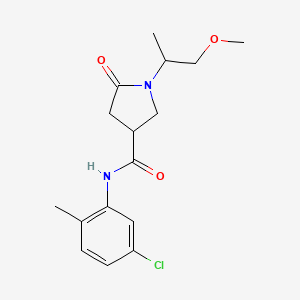
N-(3,5-dimethylphenyl)-N'-(4-fluorobenzyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethylphenyl)-N'-(4-fluorobenzyl)urea, commonly known as DFB or difluorobenzamide, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
作用机制
DFB exerts its effects through various mechanisms, depending on the application. In cancer research, DFB induces apoptosis by activating the caspase pathway and inhibiting the NF-κB pathway. In neurodegenerative diseases, DFB reduces oxidative stress by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species. In infectious diseases, DFB inhibits the growth of bacteria and viruses by interfering with their replication and transcription processes.
Biochemical and Physiological Effects:
DFB has been shown to have various biochemical and physiological effects, depending on the application. In cancer research, DFB has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurodegenerative diseases, DFB has been shown to protect neurons from oxidative stress and reduce inflammation. In infectious diseases, DFB has been shown to inhibit the growth of bacteria and viruses.
实验室实验的优点和局限性
DFB has several advantages for lab experiments, including its high potency and selectivity, its ability to penetrate the blood-brain barrier, and its low toxicity. However, DFB also has some limitations, including its instability in aqueous solutions and its limited solubility in organic solvents.
未来方向
DFB has significant potential for future research in various areas. In cancer research, future studies could focus on optimizing the dosing and administration of DFB to enhance its efficacy and reduce toxicity. In neurodegenerative diseases, future studies could focus on developing DFB analogs with improved pharmacokinetic properties and on investigating the potential of DFB for the treatment of other neurodegenerative diseases. In infectious diseases, future studies could focus on investigating the potential of DFB for the treatment of drug-resistant bacteria and viruses and on developing DFB analogs with improved efficacy and selectivity.
合成方法
DFB can be synthesized through a series of chemical reactions that involve the reaction of 4-fluorobenzylamine with 3,5-dimethylphenyl isocyanate in the presence of a catalyst. The resulting compound is then purified through a series of processes to obtain pure DFB.
科学研究应用
DFB has been extensively studied for its potential applications in various areas, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, DFB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, DFB has been shown to protect neurons from oxidative stress and reduce inflammation. In infectious diseases, DFB has been shown to inhibit the growth of bacteria and viruses.
属性
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-11-7-12(2)9-15(8-11)19-16(20)18-10-13-3-5-14(17)6-4-13/h3-9H,10H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTXGRBRBKAZDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NCC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N,N-dimethyl-1,3-propanediamine hydrochloride](/img/structure/B5438711.png)

![(3aR*,6aS*)-2-allyl-5-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5438728.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-phenylacetamide](/img/structure/B5438731.png)
![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-(1,3-oxazol-4-ylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5438743.png)
![N-benzyl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5438761.png)
![4-benzyl-3-ethyl-1-[3-(1H-imidazol-1-yl)propanoyl]-1,4-diazepan-5-one](/img/structure/B5438777.png)


![1,4-dimethyl-9-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5438800.png)
![3-(allylthio)-6-(5-bromo-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5438806.png)
![1-[2-methoxy-4-(methylthio)benzoyl]indoline](/img/structure/B5438812.png)
